1,2-Diphytanoyl-sn-glycero-3-phosphoethanolamine
Overview
Description
1,2-Diphytanoyl-sn-glycero-3-phosphoethanolamine is a type of phosphatidylethanolamine, a phospholipid found in all living organisms, particularly in nervous tissue . It contains the tetramethylated long-chain (16:0) diphytanic acid inserted at the sn-1 and sn-2 positions . It serves both structural and functional roles in biological membranes .
Synthesis Analysis
1,2-Diphytanoyl-sn-glycero-3-phosphoethanolamine is a fatty acid modified lipid. It is a phytanoyl lipid . It has been used in the creation of lipid bilayer membranes . It is also used in the preparation of planar lipid bilayers, giant unilamellar vesicles (GUVs) for electrophysiology studies, and to form virtually solvent-free planar lipid membranes .Molecular Structure Analysis
The molecular formula of 1,2-Diphytanoyl-sn-glycero-3-phosphoethanolamine is C45H90NO8P . It is a conical and neutral lipid .Chemical Reactions Analysis
Diphytanoyl lipids are usually preferred as model membranes in electrophysiological experiments . Diphytanoyl phosphocholine (DPhPC) is capable of preparing oxidation-resistant, stable lipid bilayers for in vitro experiments .Physical And Chemical Properties Analysis
1,2-Diphytanoyl-sn-glycero-3-phosphoethanolamine is a phospholipid that displays low permeability towards ions and water . It is insoluble in ethanol and DMSO, but soluble in Chloroform:Methanol:Water (65:25:4) at 5mg/mL .Scientific Research Applications
Preparation of Planar Lipid Bilayers
- Scientific Field : Biochemistry and Biophysics
- Application Summary : DPhyPE is used in the preparation of planar lipid bilayers, which are model systems for studying the properties of natural cell membranes .
- Methods of Application : The lipid is dissolved in a suitable solvent and spread on a hydrophilic surface to form a monolayer. Two such monolayers are then brought together to form a bilayer .
- Results or Outcomes : The resulting planar lipid bilayers mimic the properties of natural cell membranes, providing a platform for studying membrane dynamics, protein-lipid interactions, and other phenomena .
Preparation of Giant Unilamellar Vesicles (GUVs)
- Scientific Field : Cell Biology
- Application Summary : DPhyPE is used in the preparation of GUVs for electrophysiology studies .
- Methods of Application : The lipid is hydrated in a buffer solution, followed by a series of freeze-thaw cycles. The resulting multilamellar vesicles are then extruded through a polycarbonate membrane to form GUVs .
- Results or Outcomes : GUVs provide a simplified model of the cell membrane, allowing for the study of membrane proteins, lipid-protein interactions, and other cellular processes .
Formation of Virtually Solvent-Free Planar Lipid Membranes
- Scientific Field : Biophysics
- Application Summary : DPhyPE is used to form virtually solvent-free planar lipid membranes .
- Methods of Application : The lipid is spread on a hydrophilic surface to form a monolayer. Two such monolayers are then brought together to form a bilayer. The solvent is then allowed to evaporate, resulting in a virtually solvent-free membrane .
- Results or Outcomes : These virtually solvent-free membranes are particularly useful in electrophysiological experiments, as they are resistant to oxidation and provide stable platforms for in vitro studies .
Lipid-Based Drug Delivery
- Scientific Field : Pharmaceutical Sciences
- Application Summary : DPhyPE is used in lipid-based drug delivery systems . These systems use lipids as carriers for drugs, which can improve the solubility, stability, and bioavailability of the drugs .
- Methods of Application : The drug is incorporated into the lipid matrix, which can be in the form of liposomes, micelles, or other types of artificial membranes . The lipid-drug complex is then administered to the patient .
- Results or Outcomes : Lipid-based drug delivery systems can enhance the therapeutic efficacy of drugs, reduce side effects, and provide controlled release of the drugs .
Membrane Fusion Studies
- Scientific Field : Cell Biology
- Application Summary : DPhyPE is used in studies of membrane fusion , a fundamental process in cellular trafficking, viral infection, and other biological processes .
- Methods of Application : DPhyPE is incorporated into artificial membranes, which are then used to study the mechanisms of membrane fusion .
- Results or Outcomes : These studies can provide insights into the molecular mechanisms of membrane fusion and contribute to the development of therapeutic strategies for diseases associated with abnormal membrane fusion .
Mitochondrial Biogenesis and Autophagy
- Scientific Field : Molecular Biology
- Application Summary : DPhyPE promotes mitochondrial biogenesis and autophagy , which are essential processes for cellular health and homeostasis .
- Methods of Application : DPhyPE is used in cellular models to study the effects of phospholipids on mitochondrial biogenesis and autophagy .
- Results or Outcomes : These studies can contribute to our understanding of cellular metabolism and the role of lipids in cellular processes .
Precursor of Phosphatidylcholine
- Scientific Field : Biochemistry
- Application Summary : DPhyPE serves as a precursor of phosphatidylcholine , a major component of biological membranes .
- Methods of Application : DPhyPE is incorporated into artificial membranes or cells, and its conversion into phosphatidylcholine is studied .
- Results or Outcomes : These studies can provide insights into the biosynthesis of phosphatidylcholine and the role of this lipid in cellular processes .
Membrane Fusion Promotion
- Scientific Field : Cell Biology
- Application Summary : DPhyPE promotes membrane fusion , a fundamental process in cellular trafficking, viral infection, and other biological processes .
- Methods of Application : DPhyPE is incorporated into artificial membranes, which are then used to study the mechanisms of membrane fusion .
- Results or Outcomes : These studies can provide insights into the molecular mechanisms of membrane fusion and contribute to the development of therapeutic strategies for diseases associated with abnormal membrane fusion .
Mitochondrial Biogenesis and Autophagy
- Scientific Field : Molecular Biology
- Application Summary : DPhyPE promotes mitochondrial biogenesis and autophagy , which are essential processes for cellular health and homeostasis .
- Methods of Application : DPhyPE is used in cellular models to study the effects of phospholipids on mitochondrial biogenesis and autophagy .
- Results or Outcomes : These studies can contribute to our understanding of cellular metabolism and the role of lipids in cellular processes .
properties
IUPAC Name |
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-(3,7,11,15-tetramethylhexadecanoyloxy)propyl] 3,7,11,15-tetramethylhexadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H90NO8P/c1-35(2)17-11-19-37(5)21-13-23-39(7)25-15-27-41(9)31-44(47)51-33-43(34-53-55(49,50)52-30-29-46)54-45(48)32-42(10)28-16-26-40(8)24-14-22-38(6)20-12-18-36(3)4/h35-43H,11-34,46H2,1-10H3,(H,49,50)/t37?,38?,39?,40?,41?,42?,43-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPHMKQBBCKEFO-DHYROEPTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H90NO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
804.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Diphytanoyl-sn-glycero-3-phosphoethanolamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.